5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Overview
Description
Preparation Methods
The synthesis of NS 19504 involves the reaction of 4-bromobenzylamine with 2-aminothiazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product . Industrial production methods for NS 19504 are not widely documented, but laboratory-scale synthesis follows the aforementioned route.
Chemical Reactions Analysis
NS 19504 primarily undergoes substitution reactions due to the presence of the bromine atom on the phenyl ring. Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are derivatives of the original compound, where the bromine atom is replaced by the nucleophile .
Scientific Research Applications
NS 19504 has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation of BK channels and their role in various chemical processes.
Biology: NS 19504 is employed in research to understand the physiological functions of BK channels in different tissues, including smooth muscle and neurons.
Mechanism of Action
NS 19504 exerts its effects by selectively activating BK channels. These channels are activated by an increase in intracellular calcium levels, leading to the efflux of potassium ions. This hyperpolarizes the cell membrane, reducing cellular excitability. The molecular target of NS 19504 is the alpha subunit of the BK channel, and its activation involves binding to a specific site on the channel protein .
Comparison with Similar Compounds
NS 19504 is unique in its high selectivity for BK channels compared to other similar compounds. Some similar compounds include:
NS 11021: Another BK channel activator with similar effects but different chemical structure.
BMS-191011: A compound that also activates BK channels but has a broader range of targets.
NS 19504 stands out due to its specificity and potency in activating BK channels, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWLTZOMQZIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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